JW74

Description

Structure

3D Structure

Properties

IUPAC Name |

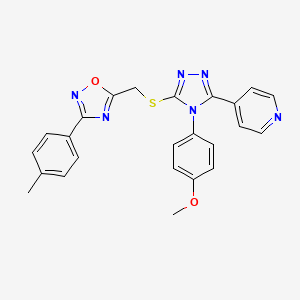

5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIKILRRJCIWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of JW74: A Technical Guide to its Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. JW74 has emerged as a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting tankyrase (TNKS) enzymes, specifically TNKS1 and TNKS2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in regulating the stability of AXIN proteins, which are essential scaffolding components of the β-catenin destruction complex.

In the absence of a Wnt ligand, the destruction complex, composed of AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping cytoplasmic β-catenin levels low.

Tankyrases promote the degradation of AXIN through a process called PARsylation. By poly(ADP-ribosyl)ating AXIN, tankyrases mark it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome. This destabilization of the destruction complex leads to the accumulation of β-catenin.

This compound acts as a specific inhibitor of the catalytic PARP domain of TNKS1/2.[1] By binding to the nicotinamide-binding pocket of tankyrases, this compound prevents the PARsylation of AXIN.[2] This inhibition leads to the stabilization and accumulation of AXIN2, a key component of the β-catenin destruction complex.[1][3][4] The stabilized destruction complex then efficiently phosphorylates β-catenin, leading to its degradation. Consequently, the translocation of β-catenin to the nucleus is prevented, resulting in the downregulation of Wnt target genes such as c-MYC and AXIN2 itself.[1][5]

The functional consequences of this compound-mediated Wnt pathway inhibition in cancer cells are significant. Studies have demonstrated that this compound can induce a reduction in cell growth, a delay in cell cycle progression, and the induction of caspase-3-mediated apoptosis.[1][3] Furthermore, this compound has been shown to promote the differentiation of cancer cells, such as osteosarcoma cells.[1][3]

Quantitative Data

The efficacy of this compound as a Wnt signaling inhibitor has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| HEK293T | STF-Luciferase Reporter Assay | 790 | [6] |

| U2OS | TCF/LEF Reporter Assay | ~5000-10000 | [5] |

| KPD | Cell Growth (IncuCyte) | ~1000-10000 | [1] |

| U2OS | Cell Growth (IncuCyte) | ~1000-10000 | [1] |

| SaOS-2 | Cell Growth (IncuCyte) | ~1000-10000 | [1] |

Key Experiments and Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. It utilizes a reporter construct containing multiple TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF factors and drives the expression of the luciferase reporter.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or U2OS) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control.

-

If studying Wnt pathway activation, co-treat with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3 inhibitor like LiCl).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, providing direct evidence of this compound's effect on the Wnt signaling pathway components.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., U2OS, SW480) with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Key primary antibodies include:

-

Anti-active-β-catenin

-

Anti-total-β-catenin

-

Anti-AXIN2

-

Anti-phospho-β-catenin (as a marker of degradation)

-

Anti-Actin or Anti-Lamin B1 (as loading controls for whole-cell and nuclear fractions, respectively)

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay

Cell viability assays are used to assess the functional consequences of this compound treatment on cancer cell proliferation and survival.

Protocol (using a resazurin-based assay):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

-

-

Compound Treatment:

-

The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).

-

-

Assay Procedure:

-

Add a resazurin-based reagent (e.g., alamarBlue or PrestoBlue) to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the resazurin into the fluorescent resorufin.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance using a microplate reader.

-

Subtract the background reading from wells containing media and the assay reagent only.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. It can be employed to demonstrate the association of key components of the β-catenin destruction complex and how this might be affected by this compound.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing a mild detergent like NP-40) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for a "bait" protein (e.g., anti-AXIN2) overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest (e.g., anti-β-catenin, anti-GSK3β). The presence of these proteins in the eluate indicates an interaction with the bait protein.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the effects of this compound on Wnt signaling.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. sketchviz.com [sketchviz.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. lornajane.net [lornajane.net]

- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 6. Expression of β-catenin and AXIN2 in ameloblastomas - PMC [pmc.ncbi.nlm.nih.gov]

JW74: An In-Depth Technical Guide to a Potent Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW74 is a small molecule inhibitor of the tankyrase enzymes, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting the catalytic activity of tankyrases, this compound plays a crucial role in modulating the Wnt/β-catenin signaling pathway, a fundamental pathway often dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in research settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate Wnt signaling and as a potential therapeutic agent.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal cancer and osteosarcoma, making it a prime target for therapeutic intervention. Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin pathway. They act by PARsylating (poly-ADP-ribosylating) Axin, a central component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, and ultimately the activation of Wnt target genes that drive cell proliferation.

This compound emerges as a potent and specific inhibitor of tankyrases, effectively blocking their enzymatic activity. This inhibition leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and attenuating Wnt/β-catenin signaling.[1][2] The downstream effects of this compound treatment in cancer cells with activated Wnt signaling include reduced cell growth, induction of apoptosis, and promotion of cellular differentiation.[1][2]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of both Tankyrase-1 and Tankyrase-2. The primary mechanism involves the stabilization of the Axin2 protein, a key scaffold protein in the β-catenin destruction complex.[1][2] In the absence of Wnt signaling, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation.

By inhibiting tankyrases, this compound prevents the PARsylation of Axin2. This leads to the accumulation of Axin2, which in turn enhances the activity of the destruction complex.[1][2] Consequently, β-catenin is more efficiently phosphorylated and degraded, resulting in reduced levels of nuclear β-catenin and a subsequent decrease in the transcription of Wnt target genes.[1][2]

Signaling Pathway Diagram

Quantitative Data

Table 1: Biochemical and Cellular IC50 Values for G007-LK (a this compound derivative)

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| Tankyrase 1 | Biochemical | 46 |

| Tankyrase 2 | Biochemical | 25 |

| Wnt/β-catenin Signaling | Cellular | 50 |

Data derived from a study on G007-LK, a derivative of this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have indicated that this compound possesses poor stability and is rapidly cleared from the bloodstream, which may limit its in vivo therapeutic potential without further optimization. Quantitative data on its half-life, clearance rate, and other pharmacokinetic parameters are not extensively published.

Table 2: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of this compound Treatment | Reference |

|---|

| KPD, U2OS, SaOS-2 | Osteosarcoma | Reduced cell growth, delayed cell cycle progression, induction of caspase-3-mediated apoptosis, induction of differentiation. |[1][2] |

Experimental Protocols

The following protocols are adapted from standard laboratory procedures and published studies involving this compound and other tankyrase inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

TCF/LEF Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., pTA-Luc-STF)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

96-well white, clear-bottom plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media or recombinant Wnt3a (optional, for stimulation)

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control. If stimulating the pathway, add Wnt3a at this time.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as fold change relative to the vehicle control.

Cell Proliferation Assay (IncuCyte)

This method allows for real-time, automated monitoring of cell proliferation.

Materials:

-

Cancer cell lines of interest (e.g., U2OS, KPD, SaOS-2)

-

96-well clear flat-bottom plates

-

IncuCyte Live-Cell Analysis System

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) to allow for a sufficient growth period.

-

This compound Treatment: After allowing the cells to adhere (typically 4-6 hours), add this compound at various concentrations (e.g., 1 to 10 µM) or DMSO as a vehicle control.

-

Image Acquisition: Place the plate inside the IncuCyte system and schedule image acquisition (phase-contrast) every 2 hours for the duration of the experiment (e.g., 72-96 hours).

-

Data Analysis: Use the IncuCyte software to analyze the images and quantify cell confluence over time. The software's integrated algorithms can generate growth curves for each treatment condition.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell lines of interest

-

6-well or 12-well plates

-

This compound (dissolved in DMSO)

-

Caspase-3 colorimetric or fluorometric assay kit

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or DMSO for a specified period (e.g., 48-72 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates according to the instructions provided with the caspase-3 assay kit.

-

Caspase-3 Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate provided in the kit.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the caspase-3 activity based on the manufacturer's instructions, often by comparing the results to a standard curve.

Western Blotting for Axin2 and β-catenin

This technique is used to detect changes in the protein levels of Axin2 and β-catenin following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin2, anti-β-catenin, anti-active-β-catenin, anti-TNKS1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) or DMSO for 24, 48, or 72 hours. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the role of tankyrases and the Wnt/β-catenin signaling pathway in health and disease. Its ability to potently inhibit tankyrase activity leads to the stabilization of Axin2, subsequent degradation of β-catenin, and the attenuation of Wnt-driven cellular processes. While its pharmacokinetic profile may require further optimization for clinical applications, this compound remains a cornerstone for preclinical studies aimed at understanding and targeting the Wnt pathway in cancer and other pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful experiments with this potent tankyrase inhibitor.

References

An In-depth Technical Guide to the Stabilization of AXIN2 by JW74

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and experimental validation of AXIN2 stabilization by the small molecule inhibitor, JW74. This compound is a potent inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key regulators of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the poly-ADP-ribosylation and subsequent proteasomal degradation of AXIN2, a crucial scaffold protein in the β-catenin destruction complex. The resulting stabilization of AXIN2 enhances the degradation of β-catenin, leading to the downregulation of Wnt pathway activity. This guide details the molecular interactions, presents quantitative data on the effects of this compound and its analogs, and provides detailed protocols for key experiments to study this interaction and its downstream consequences. The information herein is intended to equip researchers with the knowledge and tools necessary to investigate the therapeutic potential of targeting the Wnt pathway through AXIN2 stabilization.

Introduction: The Wnt/β-Catenin Pathway and the Role of AXIN2

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1] Central to the regulation of this pathway is the β-catenin destruction complex, a multi-protein assembly that includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and the scaffold protein Axin.

In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptors, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[3]

AXIN2, a homolog of AXIN1, is a critical and concentration-limiting component of the destruction complex.[4] Interestingly, AXIN2 is also a direct transcriptional target of the Wnt/β-catenin pathway, creating a negative feedback loop.[5] The stability of AXIN proteins is regulated by the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases poly-ADP-ribosylate (PARsylate) AXIN proteins, targeting them for ubiquitination and proteasomal degradation.

This compound: A Small Molecule Inhibitor of Tankyrase

This compound is a small molecule that has been identified as an inhibitor of the canonical Wnt signaling pathway. It functions by targeting the catalytic activity of tankyrase 1 and 2. By inhibiting these enzymes, this compound prevents the PARsylation of AXIN2, leading to its stabilization and accumulation within the cell. This, in turn, enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling.[4] This mechanism of action makes this compound and its analogs promising candidates for therapeutic intervention in Wnt-driven diseases.

Mechanism of Action of this compound

The core mechanism of this compound involves the direct inhibition of the PARP domain of TNKS1 and TNKS2. This inhibition prevents the transfer of ADP-ribose units to AXIN2, a post-translational modification that is essential for its recognition by the ubiquitin ligase RNF146 and subsequent degradation. The stabilization of AXIN2 leads to a more robust β-catenin destruction complex, effectively sequestering and promoting the phosphorylation and degradation of β-catenin. This results in reduced nuclear β-catenin levels and decreased transcription of Wnt target genes.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related, more potent analog, G007-LK. This data is crucial for understanding the potency and efficacy of this class of tankyrase inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| G007-LK | TNKS1 | 46 | Biochemical | [1] |

| G007-LK | TNKS2 | 25 | Biochemical | [1] |

| This compound | Wnt Signaling | 790 | Cellular (Reporter Assay) | |

| G007-LK | Wnt Signaling | 50 | Cellular (Reporter Assay) |

Table 1: Inhibitory Potency of this compound and G007-LK. This table presents the half-maximal inhibitory concentrations (IC50) of this compound and G007-LK.

| Cell Line | Treatment | Duration | Effect on AXIN2 Protein Levels | Effect on Nuclear Active β-catenin | Reference |

| U2OS | 1-10 µM this compound | 48h | Dose-dependent increase | Strong reduction | |

| SW480 | G007-LK | 24h | Stabilization | Degradation impaired in AXIN2 depleted cells |

Table 2: Cellular Effects of this compound and G007-LK. This table summarizes the observed effects of this compound and G007-LK on AXIN2 and β-catenin levels in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stabilization of AXIN2 by this compound.

Western Blot Analysis of AXIN2 and β-catenin Levels

This protocol is for the detection and quantification of AXIN2 and β-catenin protein levels in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-AXIN2

-

Mouse anti-β-catenin

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2, β-catenin, and a loading control, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities, normalized to the loading control.

Cycloheximide (CHX) Chase Assay for AXIN2 Half-life Determination

This protocol is used to measure the stability of the AXIN2 protein by inhibiting new protein synthesis and observing its degradation over time.

Materials:

-

Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer and reagents for Western blotting (as described above)

Procedure:

-

Cell Plating and Pre-treatment: Plate cells to reach about 70-80% confluency on the day of the experiment. Pre-treat the cells with either this compound or DMSO for a specified period (e.g., 4-6 hours) to allow for AXIN2 stabilization to occur.

-

CHX Treatment: Add cycloheximide to the culture medium at a final concentration that effectively blocks protein synthesis in the specific cell line (e.g., 50-100 µg/mL). This is time point zero (0h).

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Cell Lysis and Western Blotting: Lyse the cells at each time point and perform Western blotting for AXIN2 and a loading control as described in the protocol above.

-

Data Analysis: Quantify the AXIN2 band intensities at each time point and normalize them to the loading control. Plot the natural logarithm of the normalized AXIN2 intensity against time. The half-life (t1/2) can be calculated from the slope (k) of the linear regression line using the formula: t1/2 = ln(2)/k.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control reporter plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect cells with the TCF/LEF reporter plasmid, the Renilla luciferase plasmid, and optionally the FOPFlash control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound or DMSO. In some experiments, cells can be co-treated with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.

-

Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in reporter activity relative to the control-treated cells indicates the effect of this compound on Wnt signaling.

Visualizations

Wnt/β-catenin Signaling Pathway and the Action of this compound

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Measuring AXIN2 Stability

Caption: Workflow for determining AXIN2 protein half-life.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a valuable chemical tool for the study of Wnt/β-catenin signaling and a promising scaffold for the development of novel therapeutics. Its mechanism of action, centered on the stabilization of AXIN2 through the inhibition of tankyrase, provides a clear rationale for its anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of this compound and the broader strategy of targeting AXIN2 stability. Further research, including the precise quantification of AXIN2 half-life extension by this compound and in vivo efficacy studies, will be crucial in advancing this therapeutic approach towards clinical applications.

References

- 1. EconPapers: Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling [econpapers.repec.org]

- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - OAK Open Access Archive [oak.novartis.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Downstream Signaling Targets of JW74

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW74 is a small molecule inhibitor that has garnered significant interest for its specific targeting of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action revolves around the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), enzymes that play a crucial role in the degradation of AXIN proteins.[2][4] By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of Wnt signaling. This guide provides a comprehensive overview of the downstream signaling targets of this compound, including detailed experimental protocols and quantitative data to facilitate further research and drug development.

Core Mechanism of Action

This compound functions as a tankyrase inhibitor, preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN2. This inhibition leads to the stabilization of AXIN2, a key scaffold protein in the β-catenin destruction complex.[1][2] The stabilized destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), more efficiently phosphorylates β-catenin. Phosphorylated β-catenin is subsequently targeted for ubiquitination and proteasomal degradation. This cascade of events results in reduced levels of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][2]

Downstream Signaling Targets and Cellular Effects

The inhibition of the Wnt/β-catenin pathway by this compound leads to a cascade of downstream effects, impacting gene expression and cellular processes.

Molecular Effects

-

Stabilization of AXIN2: this compound treatment leads to a significant increase in the protein levels of AXIN2, a direct consequence of tankyrase inhibition.[1][2]

-

Reduction of Nuclear β-catenin: By promoting its degradation in the cytoplasm, this compound effectively reduces the translocation of β-catenin to the nucleus.[1][2]

-

Downregulation of Wnt Target Genes: The decrease in nuclear β-catenin leads to reduced transcriptional activation of Wnt target genes, including key regulators of cell proliferation and survival such as c-MYC and AXIN2 (at the mRNA level).[2]

Cellular Effects

-

Reduced Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[1][2]

-

Induction of Apoptosis: Treatment with this compound leads to an increase in caspase-3 activity, a key marker of apoptosis.[1]

-

Cell Cycle Arrest: this compound can induce a delay in cell cycle progression, often leading to an accumulation of cells in the G1 phase.[1]

-

Induction of Differentiation: In certain cancer cell types, such as osteosarcoma, this compound has been observed to promote cellular differentiation.[1]

Quantitative Data on this compound's Downstream Effects

The following tables summarize the quantitative effects of this compound on various downstream targets and cellular processes as reported in the literature.

Table 1: Effect of this compound on Wnt/β-catenin Signaling Components

| Cell Line | Treatment (this compound) | Duration | Target | Method | Result | Reference |

| U2OS | 10 µmol/L | 48 h | Nuclear Active β-catenin | Western Blot | Significant reduction | [2] |

| U2OS | 5 µmol/L | 48 h | AXIN2 mRNA | qRT-PCR | ~50% reduction (P = 0.005) | [2] |

| U2OS | 10 µmol/L | 48 h | AXIN2 mRNA | qRT-PCR | ~60% reduction (P = 0.042) | [2] |

| U2OS | 5 µmol/L | 72 h | AXIN2 mRNA | qRT-PCR | ~80% reduction (P < 0.001) | [2] |

| U2OS | 10 µmol/L | 72 h | AXIN2 mRNA | qRT-PCR | ~85% reduction (P < 0.001) | [2] |

| U2OS | 5 µmol/L | 48 h | c-MYC mRNA | qRT-PCR | ~70% reduction (P < 0.001) | [2] |

| U2OS | 10 µmol/L | 48 h | c-MYC mRNA | qRT-PCR | ~80% reduction (P < 0.001) | [2] |

| SW480 | 10 µmol/L | 48 h | Active β-catenin | Western Blot | Reduction | [3] |

| HCT116 | 2.5 - 10 µmol/L | Not Specified | TCF/LEF Reporter | Luciferase Assay | Dose-dependent inhibition | [3] |

Table 2: Functional Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment (this compound) | Duration | Assay | Result | Reference |

| KPD | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |

| U2OS | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |

| SaOS-2 | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |

| KPD | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase | [1] |

| U2OS | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase (P = 0.014 for 5µM, P < 0.001 for 10µM) | [1] |

| SaOS-2 | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase (P = 0.008 for 10µM) | [1] |

| U2OS | 5 µmol/L | 72 h | Cell Cycle | Accumulation in G1 phase | [1] |

| SW480 | 7.8 µmol/L | Not Specified | Cell Proliferation (MTS) | GI50 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound. These protocols are based on those described in the cited literature and are intended to serve as a guide for researchers.

Western Blot Analysis of β-catenin and AXIN2

This protocol is for the detection of changes in protein levels of active β-catenin and AXIN2 following this compound treatment.

Materials:

-

Cell lines (e.g., U2OS, SW480)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-active-β-catenin (non-phosphorylated Ser37/Thr41), anti-AXIN2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Image Acquisition and Analysis: Acquire images using a suitable imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression

This protocol is for measuring the mRNA expression levels of Wnt target genes such as AXIN2 and c-MYC.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a constitutive promoter driving Renilla luciferase

-

Transfection reagent

-

This compound

-

Wnt3a conditioned medium (optional, for pathway activation)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.

-

Treatment: After 24 hours, treat the cells with this compound and/or Wnt3a conditioned medium.

-

Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Treated cells

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This assay is for quantifying the induction of apoptosis by this compound.

Materials:

-

Treated cells

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the treated and control cells according to the kit manufacturer's instructions.

-

Assay: Add the cell lysate to a microplate with the caspase-3 substrate.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the control.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway with well-defined downstream effects. By stabilizing AXIN2 and promoting the degradation of β-catenin, this compound effectively downregulates the expression of key Wnt target genes, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other tankyrase inhibitors. Future studies may focus on elucidating the full spectrum of this compound's downstream targets and its efficacy in various preclinical and clinical settings.

References

- 1. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tankyrase Inhibitor JW74: A Technical Guide to its Application in Osteosarcoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JW74, a specific inhibitor of tankyrase, on osteosarcoma (OS) cell lines. The information presented is collated from key research, offering a comprehensive overview of its mechanism of action, and providing detailed experimental protocols for the study of its effects on cell viability, apoptosis, and cell cycle progression.

Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition

This compound functions by targeting tankyrase, an enzyme crucial for the degradation of AXIN2.[1] AXIN2 is a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound leads to the stabilization of AXIN2, which in turn enhances the degradation of β-catenin.[1] This reduction in β-catenin levels, particularly in the nucleus, curtails the transcription of Wnt target genes, which are often implicated in the proliferation and survival of cancer cells.[1]

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several osteosarcoma cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Osteosarcoma Cell Growth

| Cell Line | This compound Concentration (μmol/L) | Observation |

| KPD | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |

| U2OS | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |

| SaOS-2 | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (μmol/L) | Caspase-3 Activity |

| KPD | 1, 5, 10 | Significantly increased in a dose-dependent manner. |

| U2OS | 1, 5, 10 | Significantly increased in a dose-dependent manner. |

| SaOS-2 | 1, 5, 10 | Significantly increased in a dose-dependent manner. |

Table 3: Effect of this compound on Wnt/β-catenin Signaling

| Cell Line | This compound Concentration (μmol/L) | Effect on Nuclear Active β-catenin | TCF/LEF Reporter Activity |

| U2OS | 10 | Reduced levels. | Significantly decreased. |

| U2OS | 5 | Not reported. | Significantly decreased. |

| U2OS | 0.1 - 1 | Not reported. | Dose-dependent decrease. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound in osteosarcoma cell lines.

Cell Culture and Drug Treatment

-

Cell Lines: KPD, U2OS, and SaOS-2 osteosarcoma cell lines.

-

Culture Medium: RPMI-1640 (KPD) or McCoy's 5A (U2OS and SaOS-2) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. A DMSO control (e.g., 0.1%) is included in all experiments.

Cell Proliferation Assay

Caption: Workflow for cell proliferation assay.

-

Method: Live cell imaging (e.g., IncuCyte system).

-

Procedure:

-

Seed cells at an appropriate density in 96-well plates.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 μmol/L) or DMSO as a control.

-

Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 52 hours).

-

Analyze the images to determine cell confluence or cell count over time.

-

Apoptosis Assay (Caspase-3 Activity)

-

Method: Live cell imaging with a caspase-3/7 substrate.

-

Procedure:

-

Seed cells in 96-well plates as described for the proliferation assay.

-

Add this compound at various concentrations along with a caspase-3/7 detection reagent to the culture medium.

-

Incubate the plate in a live-cell imaging system.

-

Acquire both phase-contrast and green fluorescence images at regular intervals.

-

The number of green fluorescent cells (indicating caspase-3 activation) is counted and normalized to the total cell number (confluence).

-

Western Blotting for β-catenin

Caption: Workflow for Western blotting of β-catenin.

-

Procedure:

-

Treat U2OS cells with 10 μmol/L this compound or DMSO for 48 hours.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a suitable kit.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against active β-catenin, total β-catenin, ACTIN (cytoplasmic loading control), and LAMINB1 (nuclear loading control).

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

TCF/LEF Reporter Assay

-

Method: Dual-luciferase reporter assay.

-

Procedure:

-

Co-transfect U2OS cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase control plasmid.

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound (e.g., 0.1–10 μmol/L) or DMSO for 48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Cell Cycle Analysis

-

Method: Propidium iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat osteosarcoma cells with this compound or DMSO for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark to allow for DNA staining and RNA degradation.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.

-

This guide provides a foundational understanding and practical framework for investigating the role of this compound in osteosarcoma. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental conditions.

References

The Role of JW74 in Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. The majority of CRC cases are driven by aberrant activation of the Wnt/β-catenin signaling pathway, most commonly due to mutations in the Adenomatous polyposis coli (APC) gene. This leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes, promoting tumor growth and progression. Consequently, targeting the Wnt/β-catenin pathway has emerged as a key therapeutic strategy in CRC research. JW74 is a small molecule inhibitor that has shown promise in preclinical studies for its ability to specifically antagonize canonical Wnt signaling. This technical guide provides an in-depth overview of the core findings related to this compound's role in colorectal cancer research, focusing on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action of this compound

This compound functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.

In the context of Wnt signaling, tankyrases play a crucial role in the degradation of AXIN2, a key scaffolding protein in the β-catenin destruction complex. Tankyrases poly(ADP-ribosyl)ate (PARsylate) AXIN2, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of AXIN2. This leads to the stabilization and accumulation of AXIN2 protein.

The increased levels of AXIN2 enhance the assembly and activity of the β-catenin destruction complex, which also comprises APC, Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in the levels of active, non-phosphorylated β-catenin in the cytoplasm prevents its translocation to the nucleus. Consequently, the transcription of Wnt target genes, such as MYC, CCND1 (encoding Cyclin D1), AXIN2, SP5, and NKD1, is downregulated, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2]

Quantitative Data Summary

While specific IC50 values for this compound in various colorectal cancer cell lines are not consistently reported in the primary literature, the available data from preclinical studies demonstrates its potent anti-tumor activity. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

| Cell Line | Assay Type | Compound | IC50 (µM) | Reference |

| SW480 | Wnt/β-catenin reporter assay (LiCl-induced) | This compound | 0.42 | N/A |

| HCT-15 | Wnt/β-catenin reporter assay | JW55 (structurally related) | Effective at 0.01 - 5 µM | [1] |

| SW480 | Wnt/β-catenin reporter assay | JW55 (structurally related) | Effective at 1 - 5 µM | [1] |

Table 1: In Vitro Efficacy of this compound and a Structurally Related Compound. Note: The IC50 value for this compound is for the antagonism of LiCl-induced Wnt signaling, not a direct measure of cell viability. The effective concentration ranges for the related compound JW55 in different CRC cell lines are provided for context.

| Animal Model | Treatment | Dosage and Administration | Key Findings | Reference |

| ApcMin mice | This compound | 20 mg/kg, intraperitoneal injection, 3 times a week for 6 weeks | >45% reduction in the number of intestinal tumors.[3] A significant decrease in tumors between 0.10 and 3.20 mm² in size.[1] | [1][3] |

| SW480 Xenograft | This compound | 20 mg/kg, intraperitoneal injection, 3 times a week for 3 weeks | Significant inhibition of tumor growth. | [2] |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Models.

| Cell Line | Treatment | Effect on Protein Levels | Reference |

| SW480 | This compound (0.1 µM) | Increased AXIN2 protein levels.[3] | [3] |

| SW480 | This compound (1 µM) | Decreased steady-state level of active β-catenin.[3] | [3] |

| SW480 | This compound (5 and 10 µM) | Decreased total β-catenin levels.[3] | [3] |

| SW480 | This compound (10 µM) | Increased phosphorylated β-catenin.[3] | [3] |

Table 3: Effect of this compound on Key Wnt Signaling Proteins in SW480 Cells.

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway and the Action of this compound

Caption: this compound inhibits Tankyrase, stabilizing AXIN2 and promoting β-catenin degradation.

Experimental Workflow for Evaluating this compound in Colorectal Cancer Cells

References

The Tankyrase Inhibitor JW74: A Technical Guide to Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW74 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. This compound disrupts this oncogenic signaling by stabilizing the β-catenin destruction complex, ultimately triggering programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on various cancer cell lines.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its pro-apoptotic effects by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and survival. In many cancers, this pathway is constitutively active, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself.

Under normal conditions, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein in this complex.[1]

This compound, as a tankyrase inhibitor, prevents the PARsylation (poly-ADP-ribosylation) of Axin by TNKS1/2.[1] This leads to the stabilization and accumulation of Axin2, a crucial component of the β-catenin destruction complex.[2][3] The enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin. Consequently, the levels of nuclear β-catenin decrease, preventing its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and survival.[4][5] The reduction in these pro-survival signals ultimately pushes the cancer cell towards apoptosis.[2][3]

Signaling Pathway and Mechanism of Action Diagrams

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

JW74 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW74 is a potent and specific small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting the PARP activity of tankyrases, this compound prevents the ubiquitination and subsequent degradation of AXIN2, a central component of the β-catenin destruction complex.[1][2] This leads to the stabilization of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and consequently, the downregulation of Wnt target gene transcription. Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action of this compound

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, the destruction complex (comprising APC, AXIN, GSK3β, and CK1) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Tankyrases promote the degradation of AXIN, thus activating Wnt signaling. This compound inhibits tankyrases, leading to the stabilization of AXIN and the subsequent degradation of β-catenin.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| SW480 | Colorectal Cancer | SuperTOP-Flash Reporter Assay | 790 | [3] |

| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | ~5000 | [1] |

| KPD | Osteosarcoma | Cell Viability | Not Reported | [1] |

| SaOS-2 | Osteosarcoma | Cell Viability | Not Reported | [1] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis in U2OS Osteosarcoma Cells

| Treatment | Duration | Effect | Observation | Reference |

| 5 µM this compound | 72 hours | Cell Cycle | Increase in G1 phase, decrease in S and G2/M phases. | [1] |

| 10 µM this compound | 72 hours | Apoptosis | Increased percentage of apoptotic cells. | [1] |

Detailed Experimental Protocols

Cell Culture and this compound Preparation

A. Cell Lines and Culture Conditions:

-

Colorectal Cancer Cell Lines: SW480.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

B. This compound Stock Solution Preparation:

-

This compound is soluble in DMSO.

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 10 µM.[1] Include a vehicle control (0.1% DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

-

6-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle control (0.1% DMSO) for 48-72 hours.[1]

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Determine the cell density and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

6-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 48-72 hours as described in the apoptosis assay protocol.[1]

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of β-catenin and AXIN2

This protocol is to assess the effect of this compound on the protein levels of β-catenin and AXIN2.

Materials:

-

6-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, active β-catenin, AXIN2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed and treat cells with this compound (e.g., 10 µM) or vehicle control for 24-72 hours.[1]

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometric analysis can be performed to quantify the changes in protein levels relative to the loading control. Following this compound treatment, an increase in AXIN2 levels and a decrease in active β-catenin levels are expected.[1]

References

Optimal Concentration of JW74 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW74 is a small molecule inhibitor that targets Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound promotes the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression. Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making this compound a valuable tool for in vitro cancer research and a potential therapeutic agent. These application notes provide a summary of effective concentrations of this compound used in various cancer cell lines and detailed protocols for key in vitro assays.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for in vitro studies is cell-line dependent. The following table summarizes effective concentrations reported in the literature for various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect |

| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | 5 - 10 µM | Significant decrease in reporter activity.[1] |

| U2OS | Osteosarcoma | Western Blot | 10 µM | Strong reduction in nuclear active β-catenin.[1] |

| U2OS | Osteosarcoma | qRT-PCR | 5 - 10 µM | Significant reduction in AXIN2 and C-MYC mRNA levels.[1] |

| SW480, HCT-15, HCT116, Ls174T | Colorectal Cancer | ST-Luciferase Reporter Assay | 0.1 - 10 µM | Dose-dependent inhibition of Wnt signaling. |

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action

Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.

General Experimental Workflow for In Vitro this compound Studies

Caption: Workflow for evaluating this compound's in vitro effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-